molecular formula C17H20O3 B1377085 2-[2-(Benzyloxy)-4-methoxyphenyl]propan-2-ol CAS No. 1423032-65-8

2-[2-(Benzyloxy)-4-methoxyphenyl]propan-2-ol

Cat. No.: B1377085
CAS No.: 1423032-65-8
M. Wt: 272.34 g/mol
InChI Key: JPNUSXGLZQNRNH-UHFFFAOYSA-N
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Description

It is synthesized from o-vanillin (3) via a multi-step protocol, achieving over 70% overall yield without chromatography . The compound serves as a key intermediate in the synthesis of Toll-like Receptor 4 (TLR4) antagonists, highlighting its importance in medicinal chemistry. Its structure includes a central propan-2-ol moiety flanked by two methyl groups and substituted aromatic rings, contributing to its steric and electronic properties.

Properties

IUPAC Name

2-(4-methoxy-2-phenylmethoxyphenyl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O3/c1-17(2,18)15-10-9-14(19-3)11-16(15)20-12-13-7-5-4-6-8-13/h4-11,18H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPNUSXGLZQNRNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=C(C=C(C=C1)OC)OCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzylation of Hydroxyphenyl Precursors

A common preparative step is the benzylation of hydroxy groups on methoxy-substituted phenols to form benzyloxy derivatives. This is achieved by reacting the phenol with benzyl bromide in the presence of a base such as potassium carbonate or DIPEA in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM).

  • Typical reaction conditions:
    • Base: K2CO3 or DIPEA
    • Solvent: Dry DMF or DCM
    • Temperature: Room temperature to 80°C
    • Time: Overnight stirring (12-16 hours)
  • Outcome: High yields (~80%) of benzyloxy-protected intermediates.

Protection of Phenolic Hydroxyl Groups

For selective transformations, the ortho-hydroxy group adjacent to the methoxy substituent may be protected using methoxymethyl (MOM) groups. This protection prevents side reactions during subsequent steps and can be removed under acidic conditions after completion of the synthesis.

Preparation of the Propan-2-ol Side Chain

The key tertiary alcohol moiety (propan-2-ol) is introduced either by:

One documented approach involves the synthesis of α-bromo-4-benzyloxypropiophenone, which is then reacted with aniline derivatives under reflux in ethanol with bases such as sodium carbonate or triethylamine. This leads to intermediates that can be cyclized or further reduced to yield the tertiary alcohol.

Cyclization and Final Product Formation

Cyclization of amino-propiophenone intermediates with p-benzyloxyaniline hydrochloride in organic solvents (ethanol, toluene, or methyltetrahydrofuran) under inert atmosphere at elevated temperatures (100-120°C) in pressure vessels yields the final indole or substituted alcohol derivatives.

  • Typical molar ratios: 1:5 (intermediate to aniline hydrochloride)
  • Reaction time: 4-5 hours heating, followed by overnight stirring
  • Purification: Filtration, washing with ethanol or isopropanol, recrystallization from solvent mixtures (ethyl acetate-ethanol, toluene-methanol)
  • Yields: 75-82% for final products.

Data Table Summarizing Key Preparation Steps

Step Reagents/Conditions Solvent(s) Temperature Time Yield (%) Notes
Benzylation of phenol Benzyl bromide, K2CO3 or DIPEA DMF or DCM RT to 80°C Overnight ~80 High selectivity, protects phenolic OH
MOM protection of phenol Chloromethyl methyl ether, DIPEA DCM 0°C to RT 8 hours 85 Protects ortho-OH, acid-labile protecting group
α-Bromo-4-benzyloxypropiophenone formation α-bromo ketone, 4-benzyloxyaniline, Na2CO3 or Et3N Ethanol Reflux (~78°C) 4-6 hours 81-100 Intermediate for cyclization
Cyclization to final product Intermediate, p-benzyloxyaniline hydrochloride Ethanol, toluene, or MeTHF 100-120°C (pressure vessel) 4-5 hours + overnight 75-82 Inert atmosphere, crystallization step

Analytical and Purification Techniques

  • Isolation: Filtration of precipitated intermediates and products.
  • Recrystallization: Using mixtures of polar and non-polar solvents such as ethyl acetate-ethanol or toluene-methanol to improve purity.
  • Characterization: Confirmed by melting point determination, powder X-ray diffraction (XRPD), and nuclear magnetic resonance (NMR) spectroscopy.
  • X-ray diffraction data: Characteristic diffraction angles (2θ) for intermediates include 6.71°, 19.00°, 19.13°, 23.49°, and 23.63°.

Summary of Research Findings

  • The preparation of this compound relies heavily on selective benzylation and protection strategies to preserve functional groups during multi-step synthesis.
  • Use of organic bases such as triethylamine and sodium carbonate in alcoholic solvents under reflux conditions facilitates high-yield formation of key intermediates.
  • Cyclization reactions under inert atmosphere and elevated temperatures in pressure vessels are critical for constructing the final substituted aromatic tertiary alcohol structure.
  • Purification by crystallization and chromatographic techniques ensures high purity and yield.
  • The methods are reproducible and scalable, supported by detailed characterization data.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Benzyloxy)-4-methoxyphenyl]propan-2-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or hydrocarbons using reducing agents like lithium aluminum hydride.

    Substitution: The benzyloxy and methoxy groups can undergo nucleophilic substitution reactions with reagents such as sodium hydride or sodium methoxide.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Sodium hydride in dimethylformamide, sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or hydrocarbons.

    Substitution: Formation of substituted benzyloxy or methoxy derivatives.

Scientific Research Applications

2-[2-(Benzyloxy)-4-methoxyphenyl]propan-2-ol has a wide range of scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of 2-[2-(Benzyloxy)-4-methoxyphenyl]propan-2-ol involves its interaction with specific molecular targets and pathways. The benzyloxy and methoxy groups play a crucial role in its binding affinity and activity. The compound may exert its effects through:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with 2-[2-(benzyloxy)-4-methoxyphenyl]propan-2-ol, differing in substituent positions, functional groups, or stereochemistry. These variations influence their physicochemical properties, reactivity, and applications.

2-(4-Methoxyphenyl)propan-2-ol

  • Structure : Lacks the benzyloxy group at the 2-position, retaining only the 4-methoxy substituent.
  • Synthesis : Prepared via catalytic carbon-carbon bond formation, confirmed by NMR (δ 1.57 ppm for methyl groups, δ 3.81 ppm for methoxy) .
  • Key Differences :
    • Reduced steric hindrance due to the absence of the bulky benzyloxy group.
    • Lower molecular weight (C₁₀H₁₄O₂ vs. C₁₇H₂₀O₃) .
  • Applications : Used as a precursor in organic synthesis and fragrance industries .

1-Amino-2-(4-benzyloxy-phenyl)propan-2-ol

  • Structure: Substitutes the hydroxyl group with an amino group (-NH₂) at the propan-2-ol position.
  • Key Differences: Enhanced nucleophilicity due to the amino group, enabling participation in Schiff base formation or amidation reactions. Increased polarity, affecting solubility and bioavailability .
  • Safety : Classified under GHS guidelines with specific first-aid measures for inhalation exposure .

1-[4-(Benzyloxy)phenoxy]-3-(isopropylamino)propan-2-ol

  • Structure: Features a phenoxy group at the 4-position and an isopropylamino side chain.
  • Key Differences: Extended conjugation from the phenoxy group alters UV-Vis absorption.
  • Applications : Investigated as a β-blocker analog due to structural similarity to adrenergic receptor ligands .

Eugenol (2-Methoxy-4-(2-propenyl)phenol)

  • Structure: Natural phenylpropanoid with a 2-methoxy-4-allylphenol backbone.
  • Key Differences :
    • Lacks the propan-2-ol moiety but shares the methoxyphenyl motif.
    • Exhibits antimicrobial and anti-inflammatory properties, unlike the synthetic analogs above .
  • Regulatory Data : MAK value of 5 ml/m³ for occupational exposure .

Data Table: Structural and Spectral Comparison

Compound Name Substituents Molecular Formula Key NMR Shifts (δ, ppm) CAS Number
This compound 2-OBzl, 4-OMe C₁₇H₂₀O₃ Not provided in evidence -
2-(4-Methoxyphenyl)propan-2-ol 4-OMe C₁₀H₁₄O₂ 1.57 (6H, s), 3.81 (3H, s) 30314-64-8
1-Amino-2-(4-benzyloxy-phenyl)propan-2-ol 4-OBzl, NH₂ C₁₆H₁₉NO₂ Not provided 305448-20-8
Eugenol 2-OMe, 4-allyl C₁₀H₁₂O₂ Not applicable (natural compound) 97-53-0

Research Findings and Implications

  • Synthetic Utility : The benzyloxy group in this compound enhances stability during multi-step syntheses, as seen in TLR4 antagonist development .
  • Reactivity Trends: Amino-substituted analogs (e.g., 1-amino-2-(4-benzyloxy-phenyl)propan-2-ol) exhibit higher reactivity in nucleophilic substitutions compared to hydroxylated derivatives .
  • Biological Relevance: Eugenol’s natural origin and bioactivity contrast with synthetic analogs, underscoring the trade-off between natural abundance and tunable synthetic modifications .

Biological Activity

2-[2-(Benzyloxy)-4-methoxyphenyl]propan-2-ol is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C17H20O3\text{C}_{17}\text{H}_{20}\text{O}_3

This structure features a benzyloxy group and a methoxy group attached to a propanol backbone, which may influence its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-metastatic properties. The following sections will detail specific findings related to the biological activity of this compound.

The biological activity of phenolic compounds often involves modulation of signaling pathways related to cell proliferation and apoptosis. For instance, BMBF was found to upregulate E-cadherin and downregulate vimentin and MMP9 in Huh7 cells, indicating an influence on cellular adhesion and migration processes . This suggests that this compound may also interact with similar pathways.

Study on Metastatic Potential

A study focusing on the anti-metastatic effects of phenolic derivatives revealed that treatment with BMBF suppressed cell migration in Huh7 cells at non-cytotoxic concentrations . The IC50 values indicated significant suppression of cell viability at concentrations above 5 μM. This highlights the potential for this compound to exhibit similar effects in cancer models.

Research Findings Summary Table

Study Compound Biological Activity Findings
BMBFAnti-metastaticSuppressed migration in Huh7 cells; downregulated integrin α7
PDE4D InhibitorsCognitive enhancementSelective inhibition improved learning in mouse models
2-Benzyloxy CompoundsVarious pharmacological activitiesPotential for anti-inflammatory effects

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-[2-(Benzyloxy)-4-methoxyphenyl]propan-2-ol, and what purification methods are recommended?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, benzyloxy-containing analogs are often prepared by reacting phenolic precursors with benzyl halides under basic conditions. A typical protocol involves refluxing reactants in solvents like tetrahydrofuran (THF) or ethanol for 6–12 hours . Purification is commonly achieved using column chromatography with gradients of n-hexane and ethyl acetate (e.g., 1:2 or 9:1 ratios), yielding products with >80% purity .
Example Synthesis ConditionsYieldReference
Analog synthesisReflux, 6h84%

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1 \text{H} and 13C^{13}\text{C} NMR are essential for verifying substituent positions and stereochemistry. For benzyloxy analogs, characteristic signals include aromatic protons at δ 6.8–7.5 ppm and methoxy groups at δ ~3.8 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight with <5 ppm error (e.g., [M+H]+^+ or [M+Na]+^+) .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry or crystal packing, as demonstrated for structurally related tertiary alcohols .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of vapors .
  • Storage : Store in sealed containers under dry, inert conditions (e.g., argon atmosphere) at 2–8°C to prevent degradation .
  • Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing this compound under varying solvent conditions?

  • Methodological Answer : Solvent polarity significantly impacts reaction kinetics. For example:

  • Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions but may require longer reaction times.
  • Non-polar solvents (e.g., n-hexane) improve selectivity in multi-step syntheses.
    Empirical optimization using Design of Experiments (DoE) is recommended. In one study, a 9:1 n-hexane:EtOAc ratio increased yield from 53% to 67% for similar compounds .

Q. How can contradictions in spectral data (e.g., unexpected 1H^1 \text{H} NMR shifts) be resolved during characterization?

  • Methodological Answer :

  • Variable Temperature NMR : Resolves dynamic effects (e.g., rotamers) by acquiring spectra at −40°C to 80°C .
  • 2D NMR Techniques : Use COSY, HSQC, and HMBC to assign overlapping signals and confirm connectivity .
  • Cross-Validation with X-ray Data : Resolve stereochemical ambiguities by comparing NMR-derived structures with crystallographic data .

Q. What strategies are employed to study the biological activity of benzyloxy-containing analogs?

  • Methodological Answer :

  • Antimicrobial Assays : Test against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) using broth microdilution (MIC values) .
  • Enzyme Inhibition Studies : Use fluorescence-based assays to evaluate interactions with targets like cytochrome P450 or kinases .
  • Metabolic Stability : Assess hepatic clearance using liver microsomes and LC-MS quantification .

Q. How can stability issues (e.g., oxidation) be mitigated during storage of lab-synthesized batches?

  • Methodological Answer :

  • Antioxidant Additives : Add 0.1% BHT or ascorbic acid to prevent radical-mediated degradation .
  • Lyophilization : Improve long-term stability by storing as a lyophilized powder under vacuum .
  • HPLC Monitoring : Periodically analyze samples for degradation products (e.g., benzaldehyde from benzyloxy cleavage) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(Benzyloxy)-4-methoxyphenyl]propan-2-ol
Reactant of Route 2
Reactant of Route 2
2-[2-(Benzyloxy)-4-methoxyphenyl]propan-2-ol

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